(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a complex organic compound featuring a furan ring and a difluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and difluoromethylsulfanyl phenyl intermediates, which are then coupled through a series of reactions including aldol condensation and cyclization under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzymes or receptors, modulating their activity. The furan rings contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is unique due to its combination of a difluoromethylsulfanyl group and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2O3S/c19-18(20)24-14-7-3-12(4-8-14)16-10-6-13(23-16)5-9-15(21)17-2-1-11-22-17/h1-11,18H/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMKOHUJXZASS-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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